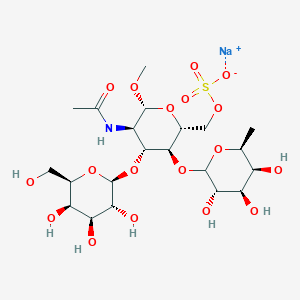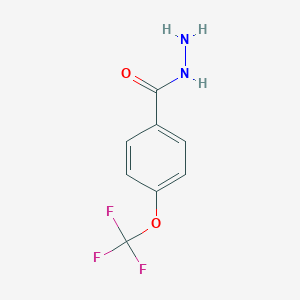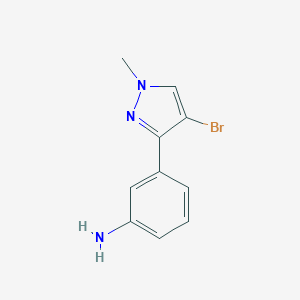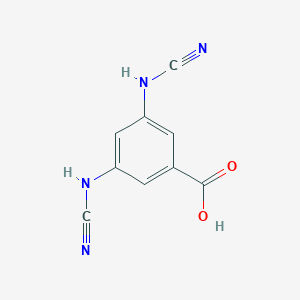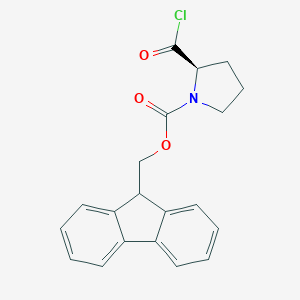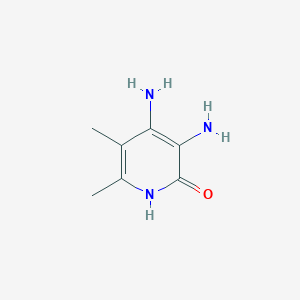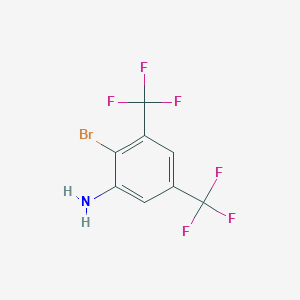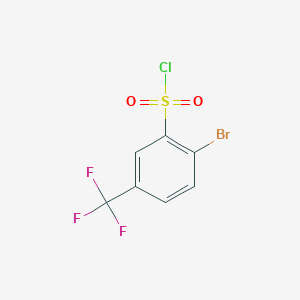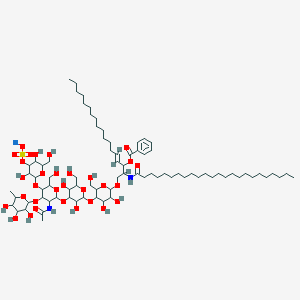
3-Sulfo-Le(x) pentaosylceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Sulfo-Le(x) pentaosylceramide is a glycosphingolipid that has been identified as a potential biomarker for cancer diagnosis and treatment. This molecule is a complex carbohydrate that is found on the surface of cells, and it has been shown to play a role in cell signaling and adhesion.
Mecanismo De Acción
The mechanism of action of 3-Sulfo-Le(x) pentaosylceramide is not fully understood. However, it is believed that this molecule plays a role in cell signaling and adhesion. It has been shown to interact with various proteins on the surface of cells, including selectins and integrins.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Sulfo-Le(x) pentaosylceramide has several biochemical and physiological effects. This molecule has been shown to regulate cell adhesion and migration, as well as cell proliferation and survival. It has also been shown to play a role in immune system function and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Sulfo-Le(x) pentaosylceramide in lab experiments is its specificity. This molecule is highly specific to certain types of cancer cells, making it an ideal biomarker for cancer diagnosis and treatment. However, one of the main limitations of using this molecule is its complex structure, which makes it difficult to synthesize and study.
Direcciones Futuras
There are several future directions for research on 3-Sulfo-Le(x) pentaosylceramide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new diagnostic and therapeutic applications for this molecule. Additionally, researchers are exploring the role of 3-Sulfo-Le(x) pentaosylceramide in other diseases and conditions, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, 3-Sulfo-Le(x) pentaosylceramide is a complex carbohydrate that has been extensively studied for its potential application in cancer diagnosis and treatment. This molecule has several biochemical and physiological effects, and its mechanism of action is not fully understood. While there are some limitations to using this molecule in lab experiments, there are several future directions for research in this area. Overall, 3-Sulfo-Le(x) pentaosylceramide is a promising biomarker for cancer diagnosis and treatment, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 3-Sulfo-Le(x) pentaosylceramide is a complex process that involves several steps. One of the most common methods used to synthesize this molecule is the chemical synthesis method. This method involves the use of various chemical reagents and catalysts to build the molecule from its constituent parts.
Aplicaciones Científicas De Investigación
3-Sulfo-Le(x) pentaosylceramide has been extensively studied for its potential application in cancer diagnosis and treatment. This molecule has been shown to be overexpressed in several types of cancer, including breast, prostate, and ovarian cancer. Researchers have also found that 3-Sulfo-Le(x) pentaosylceramide plays a role in cancer cell proliferation, migration, and invasion.
Propiedades
Número CAS |
162635-35-0 |
|---|---|
Nombre del producto |
3-Sulfo-Le(x) pentaosylceramide |
Fórmula molecular |
C81H139N2NaO31S |
Peso molecular |
1692 g/mol |
Nombre IUPAC |
sodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C81H140N2O31S.Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(105-76(99)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-103-78-68(96)66(94)71(58(48-86)109-78)110-80-69(97)74(63(91)56(46-84)106-80)113-77-61(82-52(4)88)73(112-79-67(95)65(93)62(90)51(3)104-79)72(59(49-87)108-77)111-81-70(98)75(114-115(100,101)102)64(92)57(47-85)107-81;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-98H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,100,101,102);/q;+1/p-1/b44-40+; |
Clave InChI |
XGFHUVUCQYBVJC-XFYDBFONSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |
Sinónimos |
3-sulfo-Le(x) pentaosyl ceramide 3-sulfo-Le(x) pentaosylceramide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
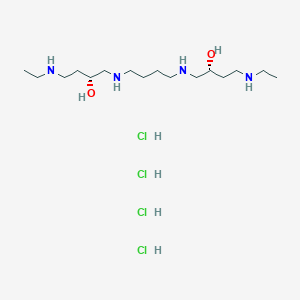
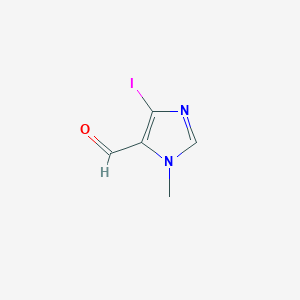
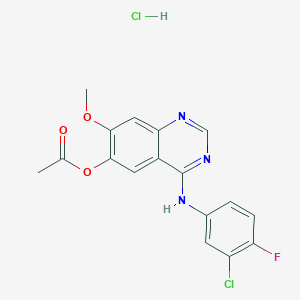
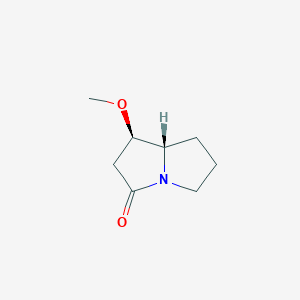
![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)
